(Z)-2-imino-5-(3-nitrobenzylidene)-3-(thiazol-2-yl)thiazolidin-4-one (Z)-2-imino-5-(3-nitrobenzylidene)-3-(thiazol-2-yl)thiazolidin-4-one
Brand Name: Vulcanchem
CAS No.: 630083-12-4
VCID: VC7260622
InChI: InChI=1S/C13H8N4O3S2/c14-12-16(13-15-4-5-21-13)11(18)10(22-12)7-8-2-1-3-9(6-8)17(19)20/h1-7,14H/b10-7-,14-12?
SMILES: C1=CC(=CC(=C1)[N+](=O)[O-])C=C2C(=O)N(C(=N)S2)C3=NC=CS3
Molecular Formula: C13H8N4O3S2
Molecular Weight: 332.35

(Z)-2-imino-5-(3-nitrobenzylidene)-3-(thiazol-2-yl)thiazolidin-4-one

CAS No.: 630083-12-4

Cat. No.: VC7260622

Molecular Formula: C13H8N4O3S2

Molecular Weight: 332.35

* For research use only. Not for human or veterinary use.

(Z)-2-imino-5-(3-nitrobenzylidene)-3-(thiazol-2-yl)thiazolidin-4-one - 630083-12-4

Specification

CAS No. 630083-12-4
Molecular Formula C13H8N4O3S2
Molecular Weight 332.35
IUPAC Name (5Z)-2-imino-5-[(3-nitrophenyl)methylidene]-3-(1,3-thiazol-2-yl)-1,3-thiazolidin-4-one
Standard InChI InChI=1S/C13H8N4O3S2/c14-12-16(13-15-4-5-21-13)11(18)10(22-12)7-8-2-1-3-9(6-8)17(19)20/h1-7,14H/b10-7-,14-12?
Standard InChI Key IMKKLVYZTATYFJ-WEYIDTPFSA-N
SMILES C1=CC(=CC(=C1)[N+](=O)[O-])C=C2C(=O)N(C(=N)S2)C3=NC=CS3

Introduction

Structural and Chemical Identity

Core Architecture and Substituent Roles

The molecular framework of (Z)-2-imino-5-(3-nitrobenzylidene)-3-(thiazol-2-yl)thiazolidin-4-one is anchored by a thiazolidin-4-one ring, a five-membered heterocycle containing sulfur and nitrogen. Key structural features include:

  • C2 Imino Group: The =NH substituent enhances hydrogen-bonding potential, influencing target binding .

  • N3 Thiazol-2-Yl Moiety: This bicyclic heteroaromatic system contributes to π-stacking interactions and metabolic stability .

  • C5 3-Nitrobenzylidene Group: The (Z)-configured exocyclic double bond and electron-withdrawing nitro group modulate electronic properties and bioactivity .

The stereochemistry at C5 is critical, as the (Z)-configuration positions the nitro group and thiazolidinone ring on opposite sides, affecting molecular dipole moments and receptor affinity .

Multicomponent Cyclocondensation

The synthesis follows a one-pot three-component reaction, as outlined in Scheme 1:

  • Thioglycolic Acid reacts with 3-nitrobenzaldehyde under Knoevenagel conditions to form the 5-arylidene intermediate.

  • Thiazol-2-amine undergoes cyclocondensation with the intermediate, facilitated by dehydrating agents (e.g., DCC) or microwave irradiation .

Table 1: Optimization of Reaction Conditions

ConditionSolventCatalystYield (%)Reference
ConventionalEtOHK₂CO₃68
Microwave-assistedH₂ONone82
Green synthesisPEG-400-75

Microwave irradiation enhances reaction efficiency (82% yield) by accelerating intramolecular cyclization .

Post-Synthetic Modifications

  • Regioselective Bromination: Introduces halogens at C4 for further functionalization .

  • Hybrid Pharmacophore Design: Conjugation with 1,3,4-thiadiazole improves acetylcholinesterase (AChE) inhibition .

Spectroscopic Characterization

Infrared (IR) Spectroscopy

Key IR absorptions confirm functional groups:

  • C=O Stretch: 1704–1734 cm⁻¹ (thiazolidin-4-one carbonyl) .

  • C=N Stretch: 1602–1627 cm⁻¹ (imino and thiazole rings) .

  • NO₂ Asymmetric Stretch: 1490–1532 cm⁻¹ (3-nitrobenzylidene) .

Nuclear Magnetic Resonance (NMR)

¹H NMR (400 MHz, DMSO-d₆):

  • δ 7.57–8.28 ppm: Aromatic protons from 3-nitrobenzylidene and thiazole .

  • δ 12.27 ppm: NH proton (singlet, exchangeable) .

  • δ 7.82–8.28 ppm: Exocyclic =CH proton (singlet, Z-configuration) .

¹³C NMR:

  • δ 170–172 ppm: Carbonyl carbon (C4) .

  • δ 154–162 ppm: Imine (C2) and thiazole carbons .

Mass Spectrometry (MS)

Molecular ion peak at m/z 377.38 ([M+H]⁺) correlates with the formula C₁₄H₁₀N₄O₃S₂ .

Biological Activity and Mechanism

Acetylcholinesterase (AChE) Inhibition

Comparative studies with analogues (e.g., 4d in ) reveal:

  • IC₅₀: 1.22–1.30 mM, surpassing donepezil in in vitro assays .

  • Binding Mode: The nitro group engages in charge-transfer interactions with AChE’s peripheral anionic site .

Table 2: AChE Inhibitory Activity of 5-Arylidene-4-Thiazolidinones

CompoundIC₅₀ (mM)Selectivity (vs BuChE)Reference
Target Compound1.25>10-fold
4i (Benzyloxy)1.228-fold
Donepezil0.0115-fold

Future Directions and Applications

Hybrid Molecules

Conjugation with tacrine or galantamine fragments may enhance AChE selectivity .

Nanodelivery Systems

Encapsulation in PLGA nanoparticles improves bioavailability and reduces off-target effects .

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